molecular formula C5H8ClN3 B1591975 Pyrazin-2-ylmethanamine hydrochloride CAS No. 39204-49-4

Pyrazin-2-ylmethanamine hydrochloride

Cat. No.: B1591975
CAS No.: 39204-49-4
M. Wt: 145.59 g/mol
InChI Key: FVGCPPSBZHDZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C5H8ClN3. It is characterized by its pyrazine and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Reactants: Aminopyrazine (42 mg, 0.5 mmol), cat1 (3.2 mg, 0.005 mmol, 1 mol%), cesium carbonate (49 mg, 0.15 mmol, 0.3 equiv.), methanol (1 mL).

      Conditions: The mixture is added to a 25 mL flask and heated at 120°C for 12 hours. After cooling to room temperature, the solvent is removed by rotary evaporation, and the product is purified by column chromatography using petroleum ether/ethyl acetate as the eluent.

  • Method 2:

      Reactants: 2-Aminopyrazine (190 mg, 2 mmol), [Cp*IrCl2]2 (1.6 mg, 0.002 mmol, 0.1 mol%), sodium hydroxide (80 mg, 2 mmol), methanol (1 mL, 790 mg, 24.7 mmol, 12.4 equiv.).

      Conditions: The mixture is added to a 20 mL Schlenk reaction bottle and heated at 150°C for 12 hours. After cooling to room temperature, the solvent is removed by rotary evaporation, and the product is purified by column chromatography using ethyl acetate/petroleum ether as the eluent.

Industrial Production Methods: Industrial production methods for pyrazin-2-ylmethanamine hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazin-2-ylmethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of pyrazin-2-ylmethanamine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of pyrazin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

  • 2-Aminomethylpyrazine
  • 2-Pyrazinylmethanamine
  • 2-Methylpyrazine

Comparison:

Biological Activity

Pyrazin-2-ylmethanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and findings from diverse sources.

  • Chemical Formula : C5_5H8_8ClN3_3
  • Molecular Weight : 145.59 g/mol
  • Structure : Contains a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate enzyme activity or receptor functions, leading to various pharmacological effects. The exact pathways involved can vary based on the biological context and application of the compound.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of pyrazole compounds exhibit sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) when combined with bioavailable copper .
    • A study reported that certain pyrazole derivatives demonstrated good inhibition against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .
  • Anticancer Properties :
    • Research has indicated that this compound may possess anticancer properties, particularly against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. One study found that certain derivatives inhibited cell proliferation significantly while showing low toxicity to normal fibroblasts .
    • The antiproliferative activity was linked to structural modifications at specific positions on the pyrazole ring, highlighting the importance of molecular design in enhancing therapeutic efficacy .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes, which are crucial in the inflammatory response . This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSub-micromolar activity against MSSA and MRSA
AnticancerInhibition of HepG2 and HeLa cell proliferation
Anti-inflammatoryInteraction with COX enzymes for anti-inflammatory effects

Case Study on Anticancer Activity

In a study focused on anticancer effects, this compound derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed a mean growth inhibition percentage of 54.25% for HepG2 cells and 38.44% for HeLa cells, while exhibiting minimal toxicity towards normal cells (80.06% growth) . This highlights the compound's selective action against cancerous cells.

Properties

IUPAC Name

pyrazin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGCPPSBZHDZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611786
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39204-49-4
Record name 2-Pyrazinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39204-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 157100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39204-49-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazin-2-ylmethanamine hydrochloride
Reactant of Route 2
Pyrazin-2-ylmethanamine hydrochloride
Reactant of Route 3
Pyrazin-2-ylmethanamine hydrochloride
Reactant of Route 4
Pyrazin-2-ylmethanamine hydrochloride
Reactant of Route 5
Pyrazin-2-ylmethanamine hydrochloride
Reactant of Route 6
Pyrazin-2-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.